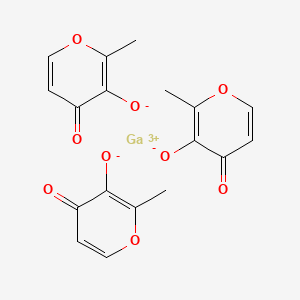

Gallium maltolate

Vue d'ensemble

Description

Le maltolate de gallium est un complexe de coordination constitué d'un cation gallium trivalent coordonné à trois ligands maltolate. C'est un agent thérapeutique potentiel pour le cancer, les maladies infectieuses et les maladies inflammatoires . Le composé est connu pour sa solubilité significative dans l'eau et les lipides, ce qui en fait un candidat polyvalent pour diverses applications .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le maltolate de gallium est synthétisé en faisant réagir des sels de gallium, tels que le nitrate de gallium ou le chlorure de gallium, avec le maltol en solution aqueuse. La réaction implique généralement les étapes suivantes :

- Dissolution de sels de gallium dans l'eau.

- Addition de maltol à la solution.

- Agitation du mélange à température ambiante jusqu'à ce que la réaction soit terminée.

- Précipitation du maltolate de gallium en ajustant le pH ou en évaporant le solvant .

Méthodes de production industrielle

La production industrielle de maltolate de gallium suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

- Dissolution à grande échelle de sels de gallium.

- Addition contrôlée de maltol.

- Agitation continue et surveillance des conditions de réaction.

- Filtration et purification du produit final pour garantir une grande pureté .

Analyse Des Réactions Chimiques

Types de réactions

Le maltolate de gallium subit diverses réactions chimiques, notamment :

Oxydation : Le maltolate de gallium peut subir des réactions d'oxydation, en particulier en présence d'oxydants forts.

Réduction : Le composé peut être réduit dans des conditions spécifiques, bien que cela soit moins courant.

Substitution : Le maltolate de gallium peut participer à des réactions de substitution où les ligands maltolate sont remplacés par d'autres ligands.

Réactifs et conditions courants

Oxydation : Des oxydants forts tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure d'aluminium et de lithium.

Substitution : Des ligands tels que l'acide éthylènediaminetétraacétique (EDTA) ou d'autres agents chélateurs.

Principaux produits formés

Oxydation : Des formes oxydées du maltolate de gallium.

Réduction : Des espèces de gallium réduites.

Substitution : De nouveaux complexes de coordination avec différents ligands.

Applications de recherche scientifique

Le maltolate de gallium présente une large gamme d'applications de recherche scientifique :

Médecine : Exploré comme agent thérapeutique pour le cancer, les maladies inflammatoires et les maladies infectieuses. .

Mécanisme d'action

Le maltolate de gallium exerce ses effets principalement en imitant le fer ferrique (Fe3+). Il entre en compétition avec le fer ferrique pour les sites de liaison sur les enzymes et les protéines, perturbant les processus biologiques essentiels. Le composé est particulièrement efficace pour inhiber la ribonucléotide réductase, une enzyme essentielle à la synthèse de l'ADN. En interférant avec le métabolisme du fer, le maltolate de gallium induit l'apoptose dans les cellules à prolifération rapide, telles que les cellules cancéreuses .

Applications De Recherche Scientifique

Gallium maltolate has a wide range of scientific research applications:

Chemistry: Used as a reagent in various chemical reactions and studies involving metal coordination complexes.

Biology: Investigated for its antimicrobial properties, particularly against drug-resistant pathogens.

Medicine: Explored as a therapeutic agent for cancer, inflammatory diseases, and infectious diseases. .

Mécanisme D'action

Gallium maltolate exerts its effects primarily by mimicking ferric iron (Fe3+). It competes with ferric iron for binding sites on enzymes and proteins, disrupting essential biological processes. The compound is particularly effective in inhibiting ribonucleotide reductase, an enzyme crucial for DNA synthesis. By interfering with iron metabolism, this compound induces apoptosis in rapidly proliferating cells, such as cancer cells .

Comparaison Avec Des Composés Similaires

Composés similaires

Nitrate de gallium : Un autre composé à base de gallium utilisé dans le traitement du cancer.

Chlorure de gallium : Utilisé dans diverses applications chimiques et industrielles.

Citrate de gallium : Utilisé en imagerie médicale et en procédures diagnostiques.

Unicité du maltolate de gallium

Le maltolate de gallium est unique en raison de sa biodisponibilité orale plus élevée que les autres composés du gallium. Sa capacité à se solubiliser dans l'eau et les lipides améliore son potentiel thérapeutique et sa polyvalence dans diverses applications .

Propriétés

IUPAC Name |

gallium;2-methyl-4-oxopyran-3-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H6O3.Ga/c3*1-4-6(8)5(7)2-3-9-4;/h3*2-3,8H,1H3;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYYOZSDALANRF-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].[Ga+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15GaO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Gallium maltolate is a novel orally active formulation of gallium, a semi-metallic element that is a potent inhibitor of ribonucleotide reductase, an enzyme that promotes tumor growth.Gallium is also known to concentrate in malignant tumors and sites of infection, and appears to favorably impact calcium deposition, making bones more resistant to degradation caused by cancer metastasis. Titan's novel product, gallium maltolate, may significantly expand the therapeutic potential of gallium by providing the advantages of enhanced bioavailablity, a potentially improved therapeutic profile and ease of administration. | |

| Record name | Gallium maltolate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05420 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

108560-70-9 | |

| Record name | Gallium maltolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108560-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallium maltolate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05420 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GALLIUM MALTOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17LEI49C2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

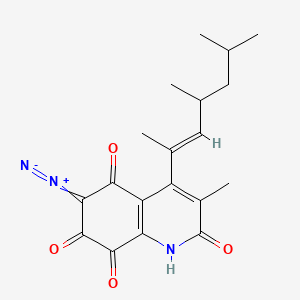

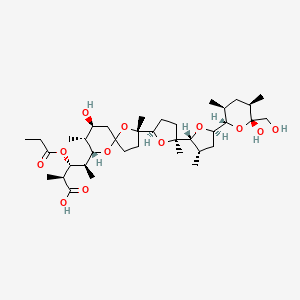

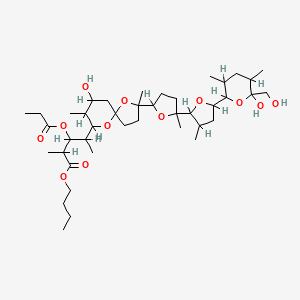

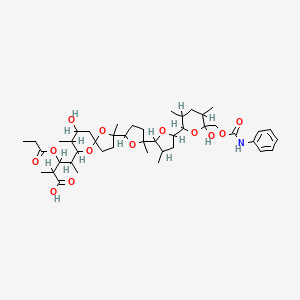

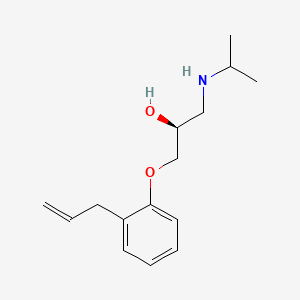

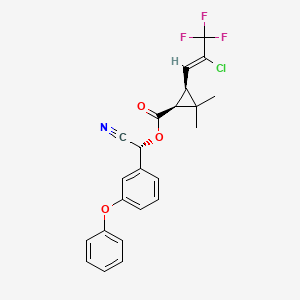

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (1S,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B1674343.png)